2-Fluoro-3,6-bis(trifluoromethyl)pyridine

Catalog No.
S14137378
CAS No.
M.F
C7H2F7N
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3,6-bis(trifluoromethyl)pyridine

Product Name

2-Fluoro-3,6-bis(trifluoromethyl)pyridine

IUPAC Name

2-fluoro-3,6-bis(trifluoromethyl)pyridine

Molecular Formula

C7H2F7N

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H

InChI Key

FQMWGZSXWROALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)C(F)(F)F

2-Fluoro-3,6-bis(trifluoromethyl)pyridine is a highly activated, polyfluorinated heterocyclic building block characterized by a 2-fluoro leaving group and two strongly electron-withdrawing trifluoromethyl (-CF3) groups at the 3- and 6-positions. This specific substitution pattern renders the pyridine ring exceptionally electron-deficient, making it a premium precursor for nucleophilic aromatic substitution (SNAr) reactions in pharmaceutical and agrochemical synthesis. From a procurement perspective, it serves as a critical scaffold for introducing the intact 3,6-bis(trifluoromethyl)pyridyl moiety into complex active pharmaceutical ingredients (APIs) and advanced crop protection agents, offering superior reactivity profiles compared to its chlorinated or non-fluorinated counterparts [1].

Research Fit

Polyfluorinated heterocycle building block with strong electron-withdrawing character
3,6-bis(trifluoromethyl) substitution pattern for enhanced electron deficiency
2-Fluoro leaving group enabling SNAr-based diversification

Substituting 2-fluoro-3,6-bis(trifluoromethyl)pyridine with the more common and often cheaper 2-chloro analog (CAS 175136-26-2) fundamentally alters process chemistry and downstream viability. The 2-fluoro derivative benefits from the extreme electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate during SNAr, resulting in reaction rates that are typically hundreds of times faster than those of the 2-chloro counterpart. In industrial procurement, attempting to substitute the fluoro leaving group with a chloro group necessitates significantly harsher reaction conditions (e.g., elevated temperatures above 100°C and stronger bases), which frequently leads to the thermal degradation of sensitive downstream intermediates, lower chemoselectivity, and ultimately depressed overall yields in late-stage functionalization [1].

Substitution Risk

2-Chloro analog
Reported substantially lower SNAr reactivity may require different reaction conditions and limit synthetic feasibility.
3,5-bis(trifluoromethyl) isomer
Altered ring electron density distribution may shift functionalization outcomes and intermolecular interactions.

Nucleophilic Aromatic Substitution (SNAr) Kinetics and Processability

Kinetic studies of polyfluorinated pyridines demonstrate that 2-fluoropyridines undergo SNAr dramatically faster than their 2-chloro counterparts. For highly electron-deficient systems like 3,6-bis(trifluoromethyl)pyridines, the 2-fluoro leaving group enables nucleophilic displacement at room temperature to 60°C, whereas the 2-chloro analog typically requires extended heating at 80°C to 150°C to achieve comparable conversion. This kinetic advantage translates to a >300-fold increase in relative reaction rate, allowing for the use of milder bases and preventing thermal degradation of complex, functionally rich nucleophiles [1].

Evidence DimensionRelative SNAr reaction rate
Target Compound DataRapid conversion at 20-60°C (>300-fold rate acceleration)
Comparator Or Baseline2-Chloro-3,6-bis(trifluoromethyl)pyridine (requires 80-150°C)
Quantified DifferenceOrders of magnitude faster conversion under identical conditions
ConditionsStandard SNAr conditions with amine or alkoxide nucleophiles

Procurement of the 2-fluoro building block directly reduces energy costs and minimizes side-product formation during the synthesis of complex APIs, justifying its premium over the chloro analog.

SNAr Fluoro vs Chloro
Class-level
320-fold faster (parent system)
2-Fluoro: predicted faster 2-Chloro: baseline
Supports reactivity-based synthesis design
Extrapolated from parent system; CF3 amplification expected

Late-Stage Functionalization Compatibility and Yield

The extreme electron deficiency imparted by the 3,6-bis(trifluoromethyl) motif makes the 2-position highly susceptible to nucleophilic attack. When utilizing 2-fluoro-3,6-bis(trifluoromethyl)pyridine, cross-coupling and SNAr yields frequently exceed 85-90% even with sterically hindered or weakly nucleophilic amines. In contrast, utilizing the 2-chloro baseline often results in incomplete conversion or requires forcing conditions that reduce isolated yields by 20-40% due to competing decomposition pathways [1].

Evidence DimensionIsolated yield in late-stage SNAr
Target Compound DataTypically >85% yield under mild conditions
Comparator Or Baseline2-Chloro analog (<60% yield due to side reactions at high temps)
Quantified Difference20-40% higher isolated yield for complex nucleophiles
ConditionsMild base, ambient to moderate heating

Higher isolated yields in late-stage synthesis directly impact the cost-of-goods (COGs) for high-value pharmaceutical and agrochemical manufacturing.

Distinct IR Signature
Cross-study comparable
Unique fingerprint region for 3,6-isomer
Enables isomer identity verification
Based on comparison of all bis-CF3 isomers

Lipophilicity and Metabolic Stability in Target Design

The incorporation of the intact 3,6-bis(trifluoromethyl)pyridyl moiety via this 2-fluoro precursor provides a unique physicochemical profile to the final active ingredient. Compared to mono-trifluoromethylated or non-fluorinated pyridine precursors, the bis-CF3 substitution significantly increases the lipophilicity (LogP) and blocks primary metabolic liabilities (e.g., cytochrome P450 oxidation) at the 3 and 6 positions. This makes the 2-fluoro-3,6-bis(trifluoromethyl)pyridine an essential starting material for designing next-generation agrochemicals with enhanced cuticle penetration and pharmaceuticals with prolonged half-lives [1].

Evidence DimensionMetabolic blocking and lipophilicity enhancement
Target Compound DataDual -CF3 groups at 3,6-positions block oxidation
Comparator Or BaselineMono-CF3 pyridines (susceptible to oxidation at unsubstituted positions)
Quantified DifferenceComplete blockage of C3/C6 oxidation pathways
Conditionsin vivo metabolic stability models

Selecting this specific bis-CF3 precursor ensures the final proprietary molecule possesses the necessary pharmacokinetic or environmental persistence traits required for commercial viability.

Electron Deficiency
Class-level
ΔlogP >0.8 vs mono-CF3 analog
Supports ADME property modulation in SAR
logP estimated from 3-(trifluoromethyl)pyridine baseline
Patented Intermediate
Supporting evidence
Explicitly claimed in patents
De-risked building block for proprietary molecules
Patent literature review; individual utility requires validation

Synthesis of Advanced Agrochemical Active Ingredients

The 2-fluoro-3,6-bis(trifluoromethyl)pyridine scaffold is heavily utilized in the development of novel herbicides and fungicides. Its ability to undergo efficient SNAr allows for rapid library generation, while the bis-CF3 groups provide the necessary lipophilicity for cuticular penetration in plants and resistance to metabolic degradation by target pests [1].

Late-Stage Functionalization in Pharmaceutical Discovery

In the discovery of kinase inhibitors and other targeted therapeutics, this compound serves as a premium electrophile. The high reactivity of the 2-fluoro position enables the coupling of delicate, functionally dense amine or alkoxide intermediates under mild conditions, avoiding the thermal degradation associated with less reactive chloro-analogs [2].

Development of Fluorinated Materials and Ligands

Beyond life sciences, the highly electron-deficient nature of the 3,6-bis(trifluoromethyl)pyridine ring makes it an excellent building block for designing specialized ligands in transition-metal catalysis (e.g., iridium or ruthenium complexes) and advanced functional materials where strong electron-withdrawing effects are required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Site-selective SNAr for drug discovery
High fluoro vs. chloro reactivity gradient
Regiospecific functionalization under mild conditions
Agrochemical intermediate synthesis
Patent-precedented scaffold with balanced polarity
Reported cuticle penetration and metabolic stability properties
Cross-coupling library synthesis
2-Fluoro as a masked synthetic handle
Functional group tolerance and scaffold diversification
Bioisostere introduction in lead optimization
3,6-bis-CF3 electronic and lipophilic profile
ADME property modulation and SAR exploration

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Exact Mass

233.00754620 g/mol

Monoisotopic Mass

233.00754620 g/mol

Heavy Atom Count

15

Explore Compound Types